molecular formula C19H16F4N2O3S2 B2929900 3-fluoro-4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896678-95-8

3-fluoro-4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2929900
CAS No.: 896678-95-8
M. Wt: 460.46
InChI Key: IFCVWXKEBLKJJB-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a high-purity synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates two pharmaceutically important motifs: a fluorinated and methoxy-substituted benzenesulfonamide group and a 4-(trifluoromethyl)phenyl-substituted thiazole ring. The benzenesulfonamide moiety is a privileged structure in drug design, known for its ability to interact with enzyme active sites, particularly carbonic anhydrases, and is found in various therapeutic agents . The thiazole ring is a versatile heterocycle frequently encountered in bioactive molecules and approved drugs, contributing to diverse biological activities such as anti-inflammatory, anticancer, and antimicrobial effects . The strategic incorporation of fluorine atoms and the trifluoromethyl group is a common strategy in modern medicinal chemistry to fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . This specific structural architecture suggests potential research applications as a key intermediate or a targeted investigational ligand in developing enzyme inhibitors or receptor modulators. Researchers can utilize this compound for probing biochemical pathways, screening for new therapeutic leads, or conducting structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O3S2/c1-28-17-7-6-15(10-16(17)20)30(26,27)24-9-8-14-11-29-18(25-14)12-2-4-13(5-3-12)19(21,22)23/h2-7,10-11,24H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCVWXKEBLKJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS Number: 896678-95-8) is a complex organic compound known for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16F4N2O3S2C_{19}H_{16}F_{4}N_{2}O_{3}S_{2}, with a molecular weight of 460.5 g/mol. The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and antitumor effects.

PropertyValue
Molecular FormulaC₁₉H₁₆F₄N₂O₃S₂
Molecular Weight460.5 g/mol
CAS Number896678-95-8
StructureChemical Structure

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation effectively. The presence of electron-donating groups in the phenyl ring enhances cytotoxicity against various cancer cell lines, including HT29 and Jurkat cells, with IC50 values often lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazole derivatives have also been documented for their antibacterial properties. A study highlighted that several thiazole compounds demonstrated potent inhibitory effects against Staphylococcus aureus and other bacterial strains, suggesting potential applications in treating bacterial infections . The structural characteristics, such as the presence of electronegative substituents, are crucial for enhancing antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Thiazole Ring : Essential for cytotoxic activity.
  • Substituents : Electron-donating groups on the phenyl ring significantly enhance biological activity.
  • Hydrophobic Interactions : Compounds interact primarily through hydrophobic contacts with target proteins, which is critical for their biological efficacy .

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values below 1.98 µg/mL against various cancer cell lines, indicating strong potential as anticancer agents .
  • Antimicrobial Testing : Compounds were tested against multiple bacterial strains, showing comparable efficacy to established antibiotics like ampicillin. The thiazole derivatives exhibited potent activity and low toxicity in human liver cell lines (HepG2), suggesting a favorable safety profile .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Benzenesulfonamide Substituents

3-Acetyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896607-92-4)
  • Structure : Replaces the 3-fluoro and 4-methoxy groups with a 3-acetyl moiety.
  • Molecular Formula : C₂₀H₁₇F₃N₂O₃S₂.
  • Molecular Weight : 454.5 g/mol.
  • No biological data are reported, but the thiazole and trifluoromethylphenyl groups suggest possible kinase or receptor targeting .
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
  • Structure : A "double" sulfonamide with dual fluorophenyl groups.
  • Key Features : Lacks the thiazole-ethyl chain but demonstrates the synthetic versatility of fluorinated sulfonamides. Its unexpected formation highlights challenges in regioselective sulfonamide synthesis .

Analogues with Thiazole and Heterocyclic Modifications

Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
  • Structure : Incorporates a ureido linker and piperazine-acetate tail.
  • Molecular Weight : 548.2 g/mol ([M+H]⁺).
  • Synthesis Yield : 93.4%.
  • High yields suggest robust synthetic routes for such derivatives .
3-Fluoro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
  • Structure : Replaces the thiazole-ethyl group with a piperazine-thiophene moiety.
  • Key Features : The piperazine-thiophene substitution may improve CNS penetration or modulate serotonin/dopamine receptors, though specific activity data are unavailable .

Analogues with Trifluoromethylphenyl and Triazole Cores

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9]
  • Structure : Triazole-thione cores with sulfonyl and fluorophenyl groups.
  • Key Features : IR and NMR data confirm tautomeric stability (thione form predominates). These compounds exhibit νC=S bands at 1247–1255 cm⁻¹ and lack νS-H bands, distinguishing them from thiol tautomers .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Spectral Data/Notes
Target Compound Benzenesulfonamide 3-F, 4-OCH₃, N-ethyl-thiazole-(CF₃)Ph C₁₉H₁₇F₄N₃O₃S₂* ~469.4* Not reported in evidence.
3-Acetyl derivative Benzenesulfonamide 3-COCH₃, N-ethyl-thiazole-(CF₃)Ph C₂₀H₁₇F₃N₂O₃S₂ 454.5 IR: νC=O at 1663–1682 cm⁻¹; SMILES: CC(=O)c1cccc...
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Thiazole-piperazine Ureido linker, CF₃Ph, ethyl acetate tail C₂₅H₂₆F₃N₅O₃S 548.2 ([M+H]⁺) ESI-MS: m/z 548.2; Synthesis yield: 93.4%.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones Triazole-thione Sulfonyl, difluorophenyl Varies with X (H, Cl, Br) Not reported IR: νC=S at 1247–1255 cm⁻¹; tautomer stability confirmed.

*Estimated based on structural analysis.

Research Findings and Implications

  • Synthetic Challenges : and highlight the complexity of regioselective sulfonamide synthesis, particularly with fluorinated or bulky substituents .
  • Structural Activity Relationships (SAR) :
    • Electron-Withdrawing Groups : The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, as seen in compounds from and .
    • Heterocyclic Moieties : Thiazole and triazole cores improve binding to enzymes/receptors by mimicking natural heterocycles (e.g., ATP in kinases) .

Notes

  • Data Limitations : Biological activity, solubility, and pharmacokinetic data for the target compound are unavailable in the provided evidence.
  • Synthetic Routes : outlines methods for triazole-thione synthesis, which could be adapted for the target compound’s thiazole-ethyl chain .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
The synthesis involves sequential coupling of the thiazole and benzenesulfonamide moieties. Key steps include:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., 4-(trifluoromethyl)phenyl-substituted intermediates) under reflux in ethanol with catalytic acetic acid .
  • Sulfonamide coupling : Reaction of the thiazole-ethylamine intermediate with 3-fluoro-4-methoxybenzenesulfonyl chloride in dichloromethane using triethylamine as a base at 0–5°C .
  • Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and monitoring by TLC. Reaction temperatures <5°C minimize side products like N-alkylation byproducts .

Advanced: How can contradictory biological activity data in different assays be resolved?

Methodological Answer:
Contradictions often arise from assay-specific variables:

  • Cytotoxicity vs. selectivity : Use orthogonal assays (e.g., MTT for viability, flow cytometry for apoptosis) to differentiate nonspecific toxicity from target-mediated effects. Compare results across cell lines (e.g., HEK293 vs. HeLa) .
  • Solvent interference : DMSO concentrations >0.1% may alter membrane permeability; validate with solvent-only controls .
  • Metabolic stability : Perform hepatic microsomal assays (e.g., human liver microsomes + NADPH) to identify rapid degradation masking true activity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the thiazole (C2 vs. C4 substitution) and sulfonamide linkage. The trifluoromethyl group appears as a singlet at ~δ 120 ppm in 13C NMR .
  • HRMS : Verify molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns distinguish thiazole cleavage (m/z 154 for C4H4F3NS+) from sulfonamide dissociation .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., ethyl linker conformation) using crystals grown in ethyl acetate/hexane .

Advanced: What strategies are effective in structure-activity relationship (SAR) studies for optimizing target binding?

Methodological Answer:

  • Thiazole modifications : Replace the 4-(trifluoromethyl)phenyl group with electron-withdrawing substituents (e.g., nitro) to enhance π-π stacking with hydrophobic enzyme pockets .
  • Sulfonamide bioisosteres : Substitute the sulfonamide with a carbamate or urea to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Molecular docking : Use AutoDock Vina to predict binding to COX-2 or carbonic anhydrase IX, validated by mutagenesis (e.g., Ala-scanning of active-site residues) .

Basic: How can researchers ensure compound stability during storage?

Methodological Answer:

  • Storage conditions : Store at –20°C under argon in amber vials to prevent photodegradation of the thiazole ring. Avoid aqueous buffers (pH >7) to minimize sulfonamide hydrolysis .
  • Stability monitoring : Perform HPLC-PDA every 3 months; degradation peaks >5% warrant repurification. Use mobile phases with 0.1% formic acid to suppress silanol interactions .

Advanced: What mechanistic insights explain its inhibitory activity against carbonic anhydrases?

Methodological Answer:

  • Zinc-binding assay : The sulfonamide’s sulfonamido group coordinates with the active-site Zn²+ ion, confirmed by UV-Vis spectroscopy (λshift at 640 nm upon binding) .
  • Kinetic studies : Measure Ki values using stopped-flow CO2 hydration assays. Competitive inhibition is indicated by linear Lineweaver-Burk plots intersecting the y-axis .
  • Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to differentiate hydrophobic vs. electrostatic interactions .

Basic: What are the recommended in vitro models for preliminary toxicity screening?

Methodological Answer:

  • Hepatotoxicity : Use HepG2 cells incubated with 10–100 μM compound for 24h; measure ALT/AST release via ELISA .
  • Cardiotoxicity : Assess hERG channel inhibition using patch-clamp electrophysiology in HEK293 cells expressing hERG .
  • Genotoxicity : Perform Ames test (TA98 strain ± S9 metabolic activation) to detect frameshift mutations .

Advanced: How can enantiomeric impurities in the ethyl linker be detected and resolved?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/isopropanol 90:10, 1 mL/min) to separate enantiomers. Retention time differences >2 min confirm resolution .
  • Circular dichroism (CD) : Compare Cotton effects at 220 nm (thiazole π→π* transitions) to quantify enantiomeric excess .
  • Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries during ethylamine intermediate preparation to enforce stereocontrol .

Advanced: How to address low solubility in aqueous buffers for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use 10% β-cyclodextrin in PBS (pH 7.4) to enhance solubility via host-guest inclusion. Validate by dynamic light scattering (DLS) for particle size <100 nm .
  • Prodrug design : Introduce a phosphate ester at the methoxy group, cleaved in vivo by alkaline phosphatase .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70:30 lactide:glycolide) using a double-emulsion method; characterize by TEM and DSC .

Basic: What computational tools are suitable for predicting metabolic pathways?

Methodological Answer:

  • CYP450 metabolism : Use StarDrop’s WhichP450 module to identify likely oxidation sites (e.g., thiazole S-oxidation). Validate with human hepatocyte incubations + UPLC-QTOF .
  • Glucuronidation prediction : SwissADME predicts Phase II metabolism; confirm via β-glucuronidase hydrolysis assays .
  • In silico toxicity : Derek Nexus flags potential mutagenic alerts (e.g., nitroso intermediates from trifluoromethyl degradation) .

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